molecular formula C19H21FN2O4S B2444996 2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide CAS No. 451482-18-1

2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2444996
M. Wt: 392.45
InChI Key: SHAVUBSOKACZBJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Scientific Research Applications

Neurological Applications

"2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide" and its derivatives have been extensively studied for their neurological applications, particularly in imaging and therapy. One significant application is in the field of Positron Emission Tomography (PET) imaging for quantifying receptor densities in the brain. For example, compounds closely related to "2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide" have been used to study serotonin 1A (5-HT1A) receptors in living brains of Alzheimer's disease patients, providing insights into receptor densities and their correlation with disease severity and glucose utilization in the brain (Kepe et al., 2006). Similarly, the development of radiolabeled antagonists for studying 5-HT2 receptors with gamma-emission tomography highlights the compound's utility in mapping serotonergic neurotransmission, critical for understanding various psychiatric and neurodegenerative disorders (Mertens et al., 1994).

Oncology Research

In oncology, derivatives of "2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide" have been investigated for their potential as kinase inhibitors. For instance, research into novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment has identified compounds with significant potency and selectivity, suggesting a role for these derivatives in developing new therapeutic agents (Teffera et al., 2013).

Drug Metabolism and Disposition

The compound and its derivatives have also been valuable in studying drug metabolism and disposition. Investigations into the disposition and metabolism of orexin receptor antagonists like SB-649868 in humans have utilized related compounds to understand the pharmacokinetic profiles and identify major metabolic pathways, contributing to the development of treatments for disorders like insomnia (Renzulli et al., 2011).

properties

IUPAC Name

2-fluoro-N-(2-methoxyphenyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-26-18-8-4-3-7-17(18)21-19(23)15-13-14(9-10-16(15)20)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAVUBSOKACZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide

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